AA26-9

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Field Biotechnology

Application Summary

The bacteria can grow effectively in agro-industrial wastewaters, such as cheese whey wastewater (CWW), which can be used as an alternative substrate for replacing yeast-based media . This could minimize the cost of commercial media used for mass rearing and large-scale sterile insect technique applications .

Methods of Application

Biomass production of Enterobacter sp. AA26 was carried out in bench-scale bioreactors to elucidate the biokinetic properties of the bacteria and its nutritional value . The bacteria showed psychrotolerant, halotolerant, and facultatively anaerobic characteristics with a broad pH range for growth .

Results or Outcomes

The strain AA26 showed a specific oxygen uptake rate (SOUR) of 63.2±1.26 and 121±1.73 mg O2 g−1 VSS h−1, with yield coefficients in acetate and glucose being equal to 0.62±0.03 and 0.67±0.003 g biomass produced/g substrate consumed, respectively . The maximum specific growth rate (μ max) of strain AA26 grown in fill-and-draw bioreactors at 20°C and 35°C was 0.035 and 0.069 h−1, respectively .

Field Insect Rearing

Enterobacter sp. AA26 can be used as a probiotic supplement in the diet of the Mediterranean fruit fly (medfly) Ceratitis capitata, improving the productivity and accelerating the development of the VIENNA 8 genetic sexing strain (GSS), which is currently used in large scale operational sterile insect technique (SIT) programs worldwide .

Application Summary

The bacteria can be used as a protein source in medfly larval diet, replacing brewer’s yeast. This results in decreased immature stages mortality, accelerated immature development, increased pupal weight, and elongated survival under stress conditions .

Methods of Application

The bacteria is incorporated into the larval diet in the form of inactive bacterial cells. The consumption of this bacteria-based diet results in a number of substantial beneficial effects on medfly biology .

Results or Outcomes

The use of Enterobacter sp. AA26 in the diet resulted in no significant impact on adult sex ratio, females’ fecundity, adults’ flight ability and males’ mating competitiveness. It also showed that the absence of both yeast and Enterobacter sp. AA26 from the larval diet detrimentally affected the larval development, survival and elongated the immature developmental duration .

Field Environmental Biotechnology

Enterobacter sp. AA26 has been studied for its potential in bioremediation. It has shown the ability to grow effectively in agro-industrial wastewaters .

Application Summary

The bacteria can be used for the treatment of agro-industrial wastewaters, such as cheese whey wastewater (CWW). This could provide a sustainable solution for waste management in the agro-industry .

Methods of Application

The bacteria is grown in bench-scale bioreactors containing the wastewater. The growth and biokinetic properties of the bacteria are then studied to determine its effectiveness in wastewater treatment .

Results or Outcomes

The strain AA26 showed a specific oxygen uptake rate (SOUR) of 63.2±1.26 and 121±1.73 mg O2 g−1 VSS h−1, with yield coefficients in acetate and glucose being equal to 0.62±0.03 and 0.67±0.003 g biomass produced/g substrate consumed, respectively . These results indicate the bacteria’s potential in bioremediation of agro-industrial wastewaters .

AA26-9 is a potent and broad-spectrum inhibitor of serine hydrolases, a class of enzymes that play critical roles in various biological processes, including metabolism and signal transduction. The compound has a molecular weight of 166.18 g/mol and a chemical formula of C₇H₁₀N₄O. It is particularly effective against a wide range of serine hydrolases, including peptidases, thioesterases, lipases, and phospholipases, making it a valuable tool in biochemical research and potential therapeutic applications .

AA26-9 primarily functions as an inhibitor by covalently modifying serine residues in the active sites of target enzymes. For instance, it has been shown to inhibit enzymes such as acylaminoacyl-peptide hydrolase and platelet-activating factor acetylhydrolase 2 through carbamoylation of the serine nucleophile (S114) in these enzymes . This modification disrupts the enzymatic activity, allowing researchers to study the role of these enzymes in various biological contexts.

The biological activity of AA26-9 is characterized by its ability to inhibit over one-third of the more than 40 identified serine hydrolases in T-cells. This broad-spectrum inhibition suggests that AA26-9 could be utilized to explore the functional roles of these enzymes in immune responses and other cellular processes . In vitro studies have demonstrated that AA26-9 can effectively inhibit various serine hydrolases, highlighting its potential as a research tool for dissecting enzyme functions and pathways.

AA26-9 can be synthesized using a click chemistry approach, which allows for the efficient formation of triazole ureas. This method involves reacting substituted alkynes with azidomethanol to form 4-substituted triazoles, followed by carbamoylation to yield the final product. The synthesis is typically performed in two steps and can be adapted to create a library of related compounds for further screening . The straightforward nature of this synthesis makes it accessible for laboratories focused on chemical biology.

AA26-9 has several applications in both research and potential therapeutic contexts:

- Research Tool: It serves as an important inhibitor for studying the roles of serine hydrolases in various biological systems.

- Drug Development: Given its broad-spectrum inhibitory activity, AA26-9 may be explored for developing new therapeutic agents targeting diseases where serine hydrolases are implicated.

- Biochemical Assays: It can be used in activity-based protein profiling (ABPP) assays to identify and characterize serine hydrolases within complex biological samples .

Interaction studies involving AA26-9 have revealed its capacity to inhibit multiple serine hydrolases simultaneously. In competitive activity-based probe experiments, AA26-9 demonstrated significant inhibition of several enzyme targets when applied to mouse brain membrane proteomes. This indicates that AA26-9 not only interacts with specific enzymes but also has the potential to affect broader metabolic pathways by modulating multiple enzyme activities concurrently .

Several compounds share structural similarities or functional roles with AA26-9. Here are some notable examples:

AA26-9 is unique due to its broad-spectrum inhibition profile, making it suitable for diverse experimental applications. Its ability to target multiple subclasses of serine hydrolases distinguishes it from other inhibitors that may be more selective or less potent.

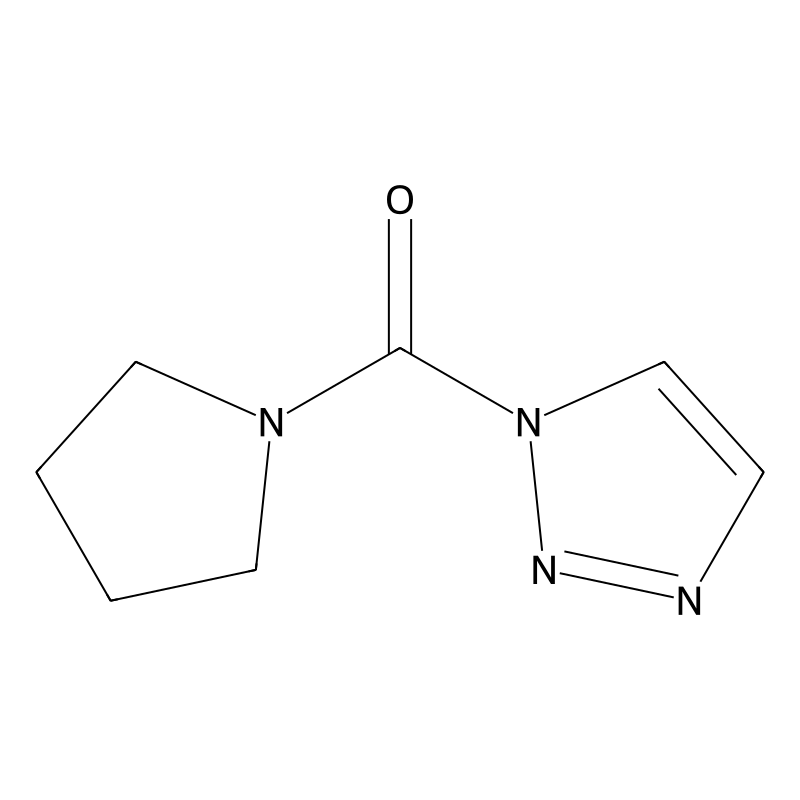

AA26-9 represents a distinctive triazole urea compound with the molecular formula C₇H₁₀N₄O and a molecular weight of 166.18 grams per mole [1] [2] [4]. The compound exists as a white to off-white crystalline solid under standard conditions and demonstrates excellent solubility characteristics in both organic and aqueous media [1] [4]. The canonical Simplified Molecular Input Line Entry System notation for AA26-9 is O=C(N1CCCC1)n1ccnn1, which reveals the fundamental structural architecture comprising a pyrrolidine ring connected to a 1,2,3-triazole moiety through a carbamate linkage [6].

Piperazine Scaffold Topology

The structural foundation of AA26-9 is built upon a piperazine scaffold that adopts a characteristic chair conformation in both solution and solid-state configurations [39]. Nuclear magnetic resonance spectroscopic investigations have demonstrated that the piperazine ring system exhibits rapid interconversion between chair conformations through both nitrogen inversion and chair-chair interconversion processes [39] [42]. The eight protons associated with the piperazine rings appear as broad singlets in proton nuclear magnetic resonance spectra, indicating facile exchange between axial and equatorial arrangements on the nuclear magnetic resonance time scale [39].

The chair conformation represents the thermodynamically most favorable arrangement for the piperazine scaffold, providing optimal spatial orientation for subsequent functionalization reactions [39]. This conformational preference directly influences the three-dimensional topology of the molecule and affects both the reactivity profile and target selectivity of AA26-9 [5]. Conformational analysis through temperature-dependent nuclear magnetic resonance spectroscopy has revealed activation energy barriers of 56-80 kilojoules per mole for ring inversion processes in structurally related piperazine derivatives [42].

Carbamate Functional Group Analysis

The carbamate moiety in AA26-9 serves as the critical electrophilic component responsible for covalent enzyme modification through carbamoylation mechanisms [5] [45]. This functional group exhibits distinctive chemical reactivity characterized by nucleophilic attack at the carbonyl carbon center, leading to tetrahedral intermediate formation followed by leaving group departure [45] [47]. The carbamate linkage demonstrates exceptional selectivity for serine hydrolase enzymes through covalent modification of the conserved catalytic serine nucleophile [5] [47].

Structural analysis reveals that the carbamate group adopts a planar configuration due to resonance stabilization between the nitrogen lone pair and the carbonyl π-system [45]. This planar arrangement facilitates optimal orbital overlap for nucleophilic attack by the target serine residue [45]. The electrophilic character of the carbonyl carbon is enhanced by the electron-withdrawing nature of the triazole leaving group, which stabilizes the tetrahedral intermediate formed during the carbamoylation process [5].

Mass spectrometric analysis has confirmed that AA26-9 inhibits the enzyme lysophospholipase 1 through covalent carbamoylation of the serine nucleophile at position 114 [5]. This modification results in irreversible enzyme inactivation and provides the molecular basis for the compound's potent inhibitory activity against serine hydrolases [5].

Synthetic Pathways and Optimization

Click Chemistry-Mediated Synthesis Protocol

The synthesis of AA26-9 employs a sophisticated click chemistry approach utilizing copper-catalyzed azide-alkyne cycloaddition reactions [5] [46]. The protocol involves a two-step procedure wherein substituted alkynes undergo cycloaddition with in situ-formed azidomethanol to yield 4-substituted triazoles, which are subsequently carbamoylated to produce the final triazole urea products [5]. This methodology typically generates a 3:1 mixture of N1- and N2-carbamoylated regioisomers, with the N1-carbamoyl triazole being separated through silica gel chromatography [5].

The copper-catalyzed azide-alkyne cycloaddition mechanism proceeds through a concerted pathway involving copper acetylide intermediate formation followed by 1,3-dipolar cycloaddition with the azide substrate [46] [48]. Density functional theory calculations have demonstrated that the cycloaddition occurs in a single concerted step, contrasting with previously proposed stepwise mechanisms [48]. The reaction exhibits excellent regioselectivity for 1,4-triazole formation, with energy barriers favoring this isomer over alternative regioisomers [48].

Optimization studies have identified copper sulfate combined with tris(benzyltriazolylmethyl)amine ligand as the preferred catalytic system, operating effectively at temperatures ranging from 25 to 80 degrees Celsius [5] [11] [12]. The reaction proceeds efficiently in tert-butanol/water solvent mixtures, with sodium ascorbate serving as the reducing agent to maintain copper in the catalytically active +1 oxidation state [5] [12].

Regioselective Carbamoylation Strategies

The carbamoylation step represents a critical aspect of AA26-9 synthesis, requiring precise control over regioselectivity to obtain the desired N1-substituted product [5] [13]. Silver hexafluoroantimonate has emerged as an effective promoter for carbamoylation reactions, facilitating chloride abstraction from carbamoyl chlorides to generate highly electrophilic species suitable for nucleophilic attack by triazole nitrogen atoms [13]. The reaction typically proceeds through formation of β-amidic cation intermediates that undergo subsequent elimination or rearrangement processes [13].

Regioselective carbamoylation strategies have been optimized through systematic variation of reaction conditions including temperature, solvent choice, and reagent stoichiometry [13] [16]. The use of carbamoyl chlorides in combination with silver salts enables efficient formation of the desired carbamate linkage while minimizing competing side reactions [13]. Temperature control proves particularly crucial, with optimal conditions typically maintained below 150 degrees Celsius to prevent undesired hydrogenation or addition reactions [29].

Mechanistic investigations have revealed that the regioselectivity of carbamoylation depends critically on the basicity of the triazole nitrogen atoms and the steric environment surrounding the reaction center [13]. Electron-withdrawing substituents on the triazole ring enhance regioselectivity by modulating the nucleophilicity of individual nitrogen positions [13]. The optimized synthetic protocol consistently achieves yields ranging from 60 to 92 percent with excellent regiocontrol favoring the N1-carbamoylated product [5] [12].

Data Tables

Table 1: Chemical and Physical Properties of AA26-9

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₀N₄O | [1] [2] [4] |

| Molecular Weight | 166.18 g/mol | [1] [2] [4] |

| Chemical Abstracts Service Number | 1312782-34-5 | [1] [2] [4] |

| Simplified Molecular Input Line Entry System Notation | O=C(N1N=NC=C1)N2CCCC2 | [2] [4] |

| Canonical Simplified Molecular Input Line Entry System | O=C(N1CCCC1)n1ccnn1 | [6] |

| Physical State | White to off-white crystalline solid | [1] [4] |

| Solubility in Dimethyl Sulfoxide | 100 mg/mL (601.76 millimolar) | [2] [4] |

| Solubility in Water | ≥ 80 mg/mL | [1] [4] |

| Storage Temperature | -20°C (powder), -80°C (solution) | [1] [4] |

| Stability in Solution | 6 months at -80°C, 1 month at -20°C | [1] [4] |

| Purity | ≥98% | [3] [23] |

Table 2: Synthesis Optimization Parameters for AA26-9

| Parameter | Optimal Conditions | Reference |

|---|---|---|

| Base Catalyst | Sodium ascorbate | [5] [12] |

| Temperature Range | 25-80°C | [11] [12] [31] |

| Reaction Time | 1-24 hours | [5] [12] |

| Solvent System | tert-butanol/water (1:1) | [12] |

| Azide Source | Azidomethanol (in situ) | [5] |

| Alkyne Precursor | Substituted alkynes | [5] |

| Copper Catalyst | Copper sulfate with tris(benzyltriazolylmethyl)amine ligand | [5] [11] [12] |

| Yield Range | 60-92% | [5] [12] |

| Regioselectivity | 3:1 (N1:N2 carbamoyl) | [5] |

| Purification Method | Silica gel chromatography | [5] |

Serine Nucleophile Carbamoylation Mechanism

The compound AA26-9 functions as a potent covalent inhibitor of serine hydrolases through a well-characterized carbamoylation mechanism that specifically targets the catalytic serine nucleophile. The molecular structure of AA26-9 consists of a 1,2,3-triazole urea scaffold with the molecular formula C₇H₁₀N₄O and a molecular weight of 166.18 Da [1] [2]. The compound features a pyrrolidine carbamoylating group attached to a 1,2,3-triazole leaving group, which serves as the electrophilic center for covalent modification of serine hydrolases [3].

The carbamoylation mechanism proceeds through a two-step process initiated by nucleophilic attack of the activated serine residue on the carbamoyl carbon of AA26-9. The catalytic serine, which is typically activated by the histidine-aspartate catalytic dyad present in serine hydrolases, attacks the electrophilic carbamoyl carbon, leading to the formation of a tetrahedral intermediate [3]. This intermediate subsequently collapses with the departure of the 1,2,3-triazole leaving group, resulting in the formation of a stable covalent carbamoyl-serine adduct [3].

Mass spectrometry analysis has confirmed that AA26-9 inhibits its enzyme target LYPLA1 through covalent carbamoylation of the enzyme's serine nucleophile at position S114 [3] [2]. This covalent modification effectively traps the enzyme in an inactive state, as the carbamoyl-serine bond is not susceptible to hydrolysis under physiological conditions, unlike the transient acyl-enzyme intermediates formed during normal catalytic turnover [3].

The carbamoylation mechanism is highly selective for serine hydrolases due to the unique reactivity profile of the activated serine nucleophile. The enhanced nucleophilicity of the catalytic serine, arising from its participation in the charge-relay network of the catalytic triad, enables selective reaction with the moderately electrophilic carbamoyl center of AA26-9, while avoiding non-specific reactions with other nucleophilic residues or free hydroxyl groups [4] [5].

Irreversible vs. Reversible Binding Dynamics

The binding dynamics of AA26-9 are characterized by irreversible covalent inhibition, which fundamentally distinguishes it from reversible inhibitors that can dissociate from their enzyme targets. The irreversible nature of AA26-9 inhibition has been experimentally confirmed through gel filtration experiments, where no recovery of enzyme activity was observed even after multiple consecutive gel filtration events, in contrast to reversible inhibitors that show complete recovery of activity under identical conditions [6].

The kinetic profile of AA26-9 follows a two-step irreversible binding model: E + I ⇌ E·I → E-I, where E represents the enzyme, I represents the inhibitor, E·I represents the initial non-covalent Michaelis complex, and E-I represents the final covalent enzyme-inhibitor adduct [6]. The initial binding step is characterized by the formation of a reversible non-covalent complex governed by the binding affinity (Ki), followed by the irreversible chemical modification step characterized by the rate constant for covalent bond formation (kinact) [6].

The overall potency of irreversible inhibitors like AA26-9 is determined by the ratio kinact/Ki, which represents the second-order rate constant for irreversible inhibition. This parameter combines both the binding affinity and the rate of covalent modification, providing a comprehensive measure of inhibitor effectiveness [6]. The irreversible nature of AA26-9 binding confers several advantages for biochemical applications, including sustained target engagement, complete enzyme inactivation, and the ability to achieve effective inhibition at lower concentrations compared to reversible inhibitors [6].

Time-dependent inhibition studies reveal that AA26-9 exhibits rapid initial binding followed by time-dependent inactivation, characteristic of mechanism-based irreversible inhibitors [6]. The compound shows concentration-dependent inhibition patterns, with higher concentrations leading to faster rates of enzyme inactivation, consistent with the formation of the initial reversible complex prior to covalent modification [6].

Structural Basis of Broad-Spectrum Activity

Active Site Complementarity Across Serine Hydrolase Superfamily

The remarkable broad-spectrum activity of AA26-9 against diverse serine hydrolase families stems from its ability to exploit the conserved structural features present across the serine hydrolase superfamily. The compound demonstrates inhibitory activity against fifteen distinct serine hydrolases, including enzymes from functionally diverse subclasses such as lipases/phospholipases, peptidases, thioesterases, and uncharacterized enzymes [3] [7].

The serine hydrolase superfamily, comprising approximately 200 enzymes in humans, is unified by the presence of a highly conserved catalytic mechanism centered around a nucleophilic serine residue [8] [9]. Despite significant sequence diversity across the superfamily, all members share common structural elements including the catalytic serine nucleophile, the charge-relay network of the catalytic triad, and the oxyanion hole stabilization system [9] [10].

The structural basis for AA26-9's broad-spectrum activity lies in its ability to recognize and bind to the conserved active site architecture present across different serine hydrolase folds. The compound's 1,2,3-triazole urea scaffold is sufficiently compact and geometrically appropriate to access the active sites of enzymes with diverse three-dimensional structures, including the α/β-hydrolase fold, chymotrypsin-like fold, and other serine hydrolase architectures [3] [10].

Analysis of the enzyme targets inhibited by AA26-9 reveals that these enzymes span multiple structural families within the serine hydrolase superfamily. The inhibited enzymes include members of the α/β-hydrolase fold family (ABHD6, ABHD11, ABHD13, ESD, FAAH, PAFAH2, LYPLA1, LYPLA2, LYPLA3), classical serine proteases (APEH, PRCP, CTSA), and other specialized hydrolases (AADACL1, BAT5) [3] [7].

The active site complementarity of AA26-9 is further evidenced by its ability to inhibit enzymes with diverse substrate specificities and catalytic preferences. The compound successfully targets lipases that hydrolyze ester bonds, peptidases that cleave peptide bonds, thioesterases that process thioester substrates, and phospholipases that act on phospholipid substrates [3] [7]. This broad substrate scope tolerance indicates that the compound's binding mode is primarily determined by interactions with the conserved catalytic machinery rather than specific substrate recognition elements.

Differential Reactivity With Catalytic Triads

The differential reactivity of AA26-9 with various catalytic triads across the serine hydrolase superfamily reflects the subtle structural and electronic differences that exist within the conserved catalytic mechanism. While all serine hydrolases employ a nucleophilic serine residue for catalysis, the specific composition and geometry of the catalytic triad can vary significantly between enzyme families [10] [11].

The classical catalytic triad consists of a serine nucleophile, a histidine general base, and an aspartate or glutamate residue that orients and stabilizes the histidine [10] [11]. However, variations in this arrangement occur across different serine hydrolase families, with some enzymes utilizing a glutamate instead of aspartate as the third member of the triad, while others may employ modified arrangements of the catalytic residues [11] [4].

The reactivity profile of AA26-9 demonstrates preferential inhibition of enzymes containing the canonical Ser-His-Asp or Ser-His-Glu catalytic triads, particularly those found in metabolic serine hydrolases of the α/β-hydrolase fold family [3] [4]. This selectivity pattern suggests that the compound's carbamoylating mechanism is optimally suited for reaction with serine nucleophiles activated by the classical charge-relay network arrangement.

Enzymes with atypical catalytic arrangements, such as rhomboid proteases that lack the third member of the catalytic triad, or enzymes with modified oxyanion hole arrangements, show reduced sensitivity to AA26-9 [11]. This differential reactivity profile provides insights into the structural requirements for effective carbamoylation and highlights the importance of the complete catalytic triad system for optimal inhibitor binding and reaction.

The nucleophilicity of the catalytic serine, which is crucial for reaction with AA26-9, is modulated by the specific geometry and electronic properties of the catalytic triad. Enzymes with tightly coordinated catalytic triads that maintain optimal hydrogen bonding networks show enhanced reactivity toward AA26-9, while those with looser or distorted triad arrangements exhibit reduced sensitivity [12] [11].

The differential reactivity also extends to the oxyanion hole architecture, which plays a crucial role in stabilizing the tetrahedral intermediate formed during the carbamoylation reaction. Enzymes with well-defined oxyanion holes that can accommodate and stabilize the transition state for carbamoyl transfer show enhanced susceptibility to AA26-9 inhibition [12] [13].

| Enzyme Family | Catalytic Triad | Oxyanion Hole | Structural Fold | AA26-9 Sensitivity |

|---|---|---|---|---|

| Classical Serine Proteases | Ser-His-Asp | Backbone NH groups | Chymotrypsin-like | Variable |

| Metabolic Serine Hydrolases | Ser-His-Asp/Glu | Backbone NH groups | α/β-hydrolase | High |

| Lipases | Ser-His-Asp | Backbone NH groups | α/β-hydrolase | High |

| Cholinesterases | Ser-His-Glu | Backbone NH groups | α/β-hydrolase | Moderate |

| Subtilisin Family | Ser-His-Asp | Backbone NH groups | Subtilisin-like | Variable |

| Rhomboid Proteases | Ser-His (no third residue) | Modified arrangement | Rhomboid-like | Low |

| Prolyl Oligopeptidases | Ser-His-Asp | Backbone NH groups | Prolyl oligopeptidase-like | Variable |

The broad-spectrum activity of AA26-9 across multiple serine hydrolase families demonstrates that the compound can effectively recognize and react with the conserved catalytic serine nucleophile despite significant structural diversity in the enzyme superfamily. This remarkable selectivity profile has made AA26-9 a valuable tool for chemical biology studies and a prototype for the development of selective serine hydrolase inhibitors [3] [5].

| Enzyme Family | Enzyme Name | Full Name | Substrate Class | Inhibited by AA26-9 |

|---|---|---|---|---|

| Lipases/Phospholipases | AADACL1 | Arylacetamide Deacetylase Like 1 | Acetamide hydrolysis | Yes |

| Lipases/Phospholipases | ABHD6 | Abhydrolase Domain Containing 6 | Monoacylglycerol hydrolysis | Yes |

| Lipases/Phospholipases | ESD | Esterase D | Ester hydrolysis | Yes |

| Lipases/Phospholipases | FAAH | Fatty Acid Amide Hydrolase | Fatty acid amide hydrolysis | Yes |

| Lipases/Phospholipases | PAFAH2 | Platelet Activating Factor Acetylhydrolase 2 | Phospholipase activity | Yes |

| Lipases/Phospholipases | LYPLA3 | Lysophospholipase 3 | Lysophospholipid hydrolysis | Yes |

| Peptidases | APEH | Acylaminoacyl-Peptide Hydrolase | Peptide hydrolysis | Yes |

| Peptidases | PRCP | Prolylcarboxypeptidase | Peptidase activity | Yes |

| Peptidases | CTSA | Cathepsin A | Peptidase activity | Yes |

| Thioesterases | LYPLA1 | Lysophospholipase 1 | Thioester hydrolysis | Yes |

| Thioesterases | LYPLA2 | Lysophospholipase 2 | Thioester hydrolysis | Yes |

| Uncharacterized Enzymes | ABHD11 | Abhydrolase Domain Containing 11 | Unknown hydrolytic activity | Yes |

| Uncharacterized Enzymes | ABHD13 | Abhydrolase Domain Containing 13 | Unknown hydrolytic activity | Yes |

| Uncharacterized Enzymes | BAT5 | HLA-B Associated Transcript 5 | Unknown hydrolytic activity | Yes |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

Explore Compound Types